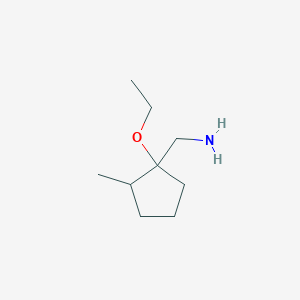
(1-Ethoxy-2-methylcyclopentyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxy-2-methylcyclopentyl)methanamine is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound is characterized by a cyclopentane ring substituted with an ethoxy group and a methyl group, along with a methanamine group attached to the ring. It is used primarily in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-2-methylcyclopentyl)methanamine typically involves the reaction of cyclopentyl derivatives with ethoxy and methyl substituents. One common method includes the alkylation of cyclopentanone followed by reductive amination to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing processes that ensure high purity and yield. These methods may include continuous flow reactions and the use of catalysts to optimize reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxy-2-methylcyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a variety of functionalized cyclopentyl compounds .
Scientific Research Applications
(1-Ethoxy-2-methylcyclopentyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethoxy-2-methylcyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to changes in metabolic pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanemethanamine: Similar structure but lacks the ethoxy group.
Methenamine: A related compound used as a urinary tract antiseptic.
Uniqueness
(1-Ethoxy-2-methylcyclopentyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(1-ethoxy-2-methylcyclopentyl)methanamine |
InChI |
InChI=1S/C9H19NO/c1-3-11-9(7-10)6-4-5-8(9)2/h8H,3-7,10H2,1-2H3 |
InChI Key |
GJFQTZBKPYLMLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCC1C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


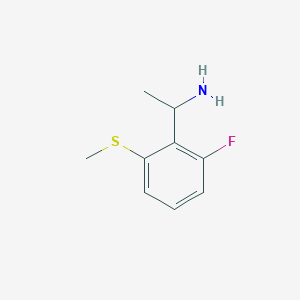

![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride](/img/structure/B13519092.png)
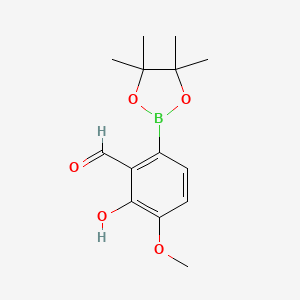

![N-{[4-(1-aminoethyl)phenyl]methyl}-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13519108.png)
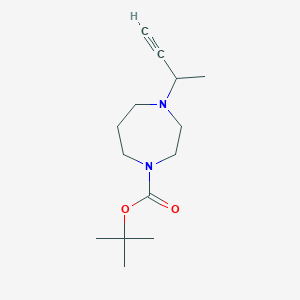

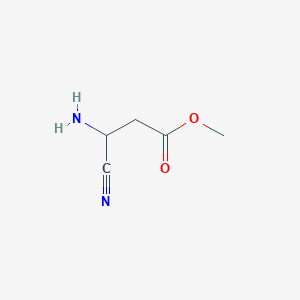
![3-Oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile](/img/structure/B13519130.png)
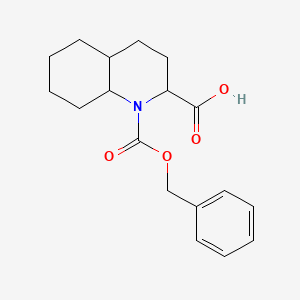

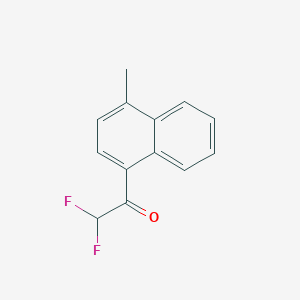
![1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride](/img/structure/B13519160.png)
